Quinazoline-2,4-diamine
Overview
Description
Quinazoline-2,4-diamine is a heterocyclic compound that consists of a quinazoline core with two amino groups attached at the 2nd and 4th positions. This compound is known for its significant biological activities and has been the subject of extensive research in medicinal chemistry. This compound and its derivatives exhibit a wide range of pharmacological properties, making them valuable in various therapeutic applications .
Mechanism of Action
Target of Action
Quinazoline-2,4-diamine, also known as 2,4-Diaminoquinazoline, is a heterocyclic compound that has been found to interact with various biological targets. It has been reported to inhibit the decapping scavenger enzyme DcpS , which plays a crucial role in mRNA decay and is involved in the pathogenesis of certain diseases such as spinal muscular atrophy . Additionally, it has been identified as a potential inhibitor against Chikungunya and Ross River Viruses .
Mode of Action
The compound acts by inhibiting the decapping scavenger enzyme DcpS, leading to context-specific modulation of SMN transcript levels . This inhibition can result in a broad spectrum of biological effects, both in vitro and in vivo . In the context of viral infections, it has been found to inhibit the replication of Chikungunya and Ross River Viruses .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse. In the case of spinal muscular atrophy, the compound’s inhibition of DcpS leads to changes in SMN transcript levels, which can have downstream effects on various cellular processes . Furthermore, the compound’s antiviral activity suggests that it may interfere with viral replication pathways .
Result of Action
The molecular and cellular effects of this compound’s action are context-specific. For instance, in the treatment of spinal muscular atrophy, the compound can cause modest and transient increases in SMN2 mRNA levels . In terms of its antiviral activity, the compound has been found to reduce the cytopathic effect and immunofluorescence of infected cells in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
Quinazoline-2,4-diamine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the decapping scavenger enzyme DcpS . Moreover, it has been reported to be a potent inhibitor of p21-Activated Kinase 4 (PAK4), a serine/threonine protein kinase .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit the replication of Chikungunya and Ross River Viruses in a dose-dependent manner . Furthermore, it has been found to increase the expression of the survival motor neuron (SMN) gene, which is crucial for the treatment of spinal muscular atrophy .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and depends on the specific biological context. For instance, in the context of viral infections, it inhibits the replication of viruses by reducing the cytopathic effect and immunofluorescence of infected cells . In the context of spinal muscular atrophy, it increases the expression of the SMN gene .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been reported to cause modest and transient increases in SMN2 mRNA levels in cells . Moreover, it has been found to have long-term effects on cellular function, as evidenced by its ability to delay motor neuron loss in mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been reported to significantly increase the mean lifespan of SMNΔ7 SMA mice by approximately 21-30% when given prior to motor neuron loss .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to inhibit the decapping scavenger enzyme DcpS, which is involved in the metabolism of mRNA .
Transport and Distribution
Given its ability to cross the blood-brain barrier , it can be inferred that it may interact with various transporters or binding proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinazoline-2,4-diamine can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloroquinazoline with amines under ultrasonication. This method yields bis(azolyl)quinazoline-2,4-diamines, which have shown excellent antimicrobial activity . Another method involves the reaction of anthranilic acid with amides, followed by cyclization to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions, such as those involving ruthenium or manganese catalysts, has been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Quinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield different amino-substituted quinazolines.
Substitution: this compound can undergo nucleophilic substitution reactions with various electrophiles to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are frequently employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include quinazoline-2,4-dione derivatives, amino-substituted quinazolines, and various quinazoline derivatives with different functional groups .
Scientific Research Applications
Quinazoline-2,4-diamine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Quinazoline-2,4-diamine can be compared with other similar compounds, such as:
Quinazoline-2,4-dione: This compound differs by having carbonyl groups at the 2nd and 4th positions instead of amino groups.
Quinazoline-2,4,6-triamine: This compound has an additional amino group at the 6th position, which can alter its biological activity and chemical reactivity.
N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine: This derivative has been shown to possess significant antibacterial activity.
The uniqueness of this compound lies in its versatile reactivity and the wide range of biological activities exhibited by its derivatives. This makes it a valuable compound for the development of new therapeutic agents and materials .
Properties
IUPAC Name |
quinazoline-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H,(H4,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELRMPRLCPFTBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172415 | |
Record name | 2,4-Diaminoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1899-48-5 | |
Record name | 2,4-Diaminoquinazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1899-48-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Diaminoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1899-48-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIAMINOQUINAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3UB0T78EL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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